molecular formula C12H16NO3P B3271117 Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester CAS No. 54049-93-3

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester

Cat. No.: B3271117
CAS No.: 54049-93-3
M. Wt: 253.23 g/mol
InChI Key: ZPUYDPWWJCNLFT-UHFFFAOYSA-N
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Description

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester is a chemical compound with the molecular formula C12H16NO3P It is an ester derivative of phosphonic acid, where the phosphonic acid group is bonded to a diethyl ester and a 3-cyanophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can be synthesized through a series of chemical reactions. One common method involves the reaction of diethyl phosphite with 3-cyanobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Reactants: Diethyl phosphite and 3-cyanobenzyl chloride.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate.

    Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Product Isolation: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial methods may also incorporate advanced purification techniques such as distillation or high-performance liquid chromatography (HPLC) to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding phosphonic acid.

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Substitution: The cyanophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups. Common reagents include hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Substitution: Reagents such as halogens or nucleophiles like amines can be employed for substitution reactions.

Major Products Formed

    Hydrolysis: Phosphonic acid and ethanol.

    Oxidation: Phosphonic acid derivatives.

    Substitution: Various substituted phosphonic acid esters depending on the reagents used.

Scientific Research Applications

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester can be compared with other similar compounds such as:

    Phosphonic acid, [(4-cyanophenyl)methyl]-, diethyl ester: Similar structure but with a different position of the cyano group.

    Phosphonic acid, [(3-nitrophenyl)methyl]-, diethyl ester: Similar structure but with a nitro group instead of a cyano group.

    Phosphonic acid, [(3-methylphenyl)methyl]-, diethyl ester: Similar structure but with a methyl group instead of a cyano group.

The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications.

Properties

IUPAC Name

3-(diethoxyphosphorylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16NO3P/c1-3-15-17(14,16-4-2)10-12-7-5-6-11(8-12)9-13/h5-8H,3-4,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPUYDPWWJCNLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC(=CC=C1)C#N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70614315
Record name Diethyl [(3-cyanophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54049-93-3
Record name Diethyl P-[(3-cyanophenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54049-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl [(3-cyanophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70614315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphonic acid, [(3-cyanophenyl)methyl]-, diethyl ester
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Synthesis routes and methods I

Procedure details

A stirrd mixture of triethyl phosphite (0.500 g, 2.95 mmol) and 3-cyanobenzyl bromide (0.609 g, 2.95 mmol) was refluxed at 140° C. under argon for 2 h and the resulting volatiles were removed at room temperature in vacuo to afford the tided intermediate as a colorless oil (0.62 g, 84%). 1H-NMR (400 MHz, CDCl3) δ 7.7-7.5 (m, 3H), 7.44 (t, J=7.8 Hz, 1H), 4.06 (p, J=7.6 Hz, 4H), 3.17 (d J=21.8 Hz, 2H), 1.27 (t, J=7.1 Hz, 6H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.609 g
Type
reactant
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

3-Cyanobenzyl bromide (9.8 g, 50 mmol) and triethylphosphite (9.97 g, 60 mmol) were stirred at 140° C. for 3 hours. The resulting residue was evaporated, the distillate which has 145° C./1 mmHg was collected, and the title compound (10 g, 39.5 mmol, 79.1%) was obtained as a colorless oil.
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
9.97 g
Type
reactant
Reaction Step One
Yield
79.1%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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